Propanal, 2-(phenylseleno)-
Description
Significance of Organoselenium Compounds in Stereoselective Transformations
Organoselenium compounds have garnered substantial interest in the field of stereoselective synthesis. nih.gov The distinct chemical properties of selenium, when compared to its lighter chalcogen counterparts like sulfur and oxygen, enable highly selective and efficient chemical reactions. nih.govwikipedia.org The lower bond energy of the carbon-selenium (C-Se) bond and the ease with which selenium can be oxidized and subsequently eliminated are key factors underpinning its utility. mdpi.com This reactivity allows for the introduction of various functionalities into complex molecules under mild conditions. nih.govcardiff.ac.uk
In the context of stereoselectivity, chiral organoselenium reagents and catalysts have been developed to mediate a variety of asymmetric transformations. mdpi.combenthamdirect.com These include conjugate additions, allylic alkylations, and aldol (B89426) reactions, where the selenium moiety guides the stereochemical outcome of the reaction. benthamdirect.com The ability to control the formation of new stereocenters is a cornerstone of modern synthetic chemistry, crucial for the production of enantiomerically pure pharmaceuticals and other biologically active molecules. The unique electronic properties of selenium facilitate the stabilization of adjacent carbanions or the formation of seleniranium ion intermediates, which can then be attacked by nucleophiles in a stereocontrolled manner. cardiff.ac.uk
Historical Context of α-Selenocarbonyl Compounds as Synthetic Intermediates
The journey of organoselenium chemistry in synthesis gained significant momentum following the discovery of the selenoxide elimination reaction in the early 1970s. cardiff.ac.uk This reaction provided a mild and efficient method for introducing carbon-carbon double bonds into organic molecules. cardiff.ac.ukresearchgate.net Prior to this, the application of organoselenium compounds was less widespread.
α-Selenocarbonyl compounds, including α-seleno aldehydes and ketones, quickly became recognized as valuable synthetic intermediates. researchgate.netsciforum.net Their preparation initially involved the reaction of ketone enolates or enol derivatives with electrophilic selenium reagents, such as phenylselenenyl halides. researchgate.netsciforum.net These compounds serve as stable precursors to α,β-unsaturated carbonyl compounds, which are fundamental building blocks in organic synthesis. sciforum.netnih.gov Over the years, the synthetic arsenal (B13267) for preparing α-selenocarbonyl compounds has expanded to include methods like the nucleophilic reaction of phenylselenolates with α-halo carbonyl compounds and direct selenenylation of carbonyls using various promoters and catalysts. sciforum.netacs.orgtandfonline.com The development of these methods has made α-selenocarbonyl compounds, like Propanal, 2-(phenylseleno)-, readily accessible for a wide range of synthetic applications, including their use as enolate equivalents and in sigmatropic rearrangements. mdpi.comresearchgate.net
Properties
CAS No. |
84782-51-4 |
|---|---|
Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-phenylselanylpropanal |
InChI |
InChI=1S/C9H10OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
XNCJRVWXDRHXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenylseleno Propanal
Direct α-Phenylselenenylation of Propanal
Direct α-phenylselenenylation involves the one-step introduction of a phenylseleno group onto the carbon atom adjacent to the carbonyl group of propanal. This transformation is typically achieved by reacting the enol or enolate form of the aldehyde with a suitable selenium-containing reagent. researchgate.net
The most common strategy for the α-selenenylation of carbonyl compounds involves the use of electrophilic selenium reagents. wiley-vch.de In this approach, the propanal is first converted to its corresponding enol or enolate, which then acts as a nucleophile, attacking the electrophilic selenium atom of the reagent. researchgate.net A variety of electrophilic reagents can facilitate this transformation, with phenylselenenyl halides and N-(phenylseleno)phthalimide (NPSP) being among the most widely used. wiley-vch.descholaris.ca
Phenylselenenyl halides, such as phenylselenenyl chloride (PhSeCl) and bromide (PhSeBr), are highly effective for this purpose. wiley-vch.de They are typically prepared via the halogenolysis of diphenyl diselenide. researchgate.net The reaction of propanal with these reagents provides 2-(phenylseleno)propanal in good yields. Another notable reagent is phenylselenium trichloride, which has been used for the rapid preparation of α-phenylselanyl aldehydes. lookchem.com
For asymmetric synthesis, chiral catalysts can be employed. For instance, the enantioselective α-selenenylation of propanal has been achieved using NPSP as the selenium source in the presence of a chiral catalyst. scholaris.ca
| Reagent | Formula | Precursor | Typical Conditions | Reference |
| Phenylselenenyl Chloride | PhSeCl | Diphenyl diselenide + Cl₂ or SO₂Cl₂ | Acid/base catalysis, inert solvent (e.g., THF, CH₂Cl₂) | wiley-vch.de |
| Phenylselenenyl Bromide | PhSeBr | Diphenyl diselenide + Br₂ | Acid/base catalysis, inert solvent (e.g., THF) | wiley-vch.de |
| N-(Phenylseleno)phthalimide | NPSP | PhSeCl + Phthalimide | Often used with catalysts for asymmetric versions | scholaris.ca |
| Phenylselenium Trichloride | PhSeCl₃ | Phenylselenenyl chloride + Cl₂ | Used for rapid, direct selenenylation | lookchem.com |
An alternative approach utilizes nucleophilic selenium species. The key reagent in this method is the phenylselenolate anion (PhSe⁻), which is a potent nucleophile. acs.org This anion is typically generated in situ from diphenyl diselenide (Ph₂Se₂) via reduction with agents like sodium borohydride (B1222165) or through cleavage with organometallic reagents such as n-butyllithium. acs.orgresearchgate.net Another method involves the use of a zinc/hydrochloric acid system to reductively cleave the Se-Se bond. mdpi.com
While highly effective in reactions like epoxide ring-opening and Michael additions, the direct α-substitution on an unmodified aldehyde like propanal using a nucleophilic selenolate is not the standard pathway. researchgate.netmdpi.com This is because it would require the displacement of a poor leaving group (like H⁻). More commonly, this nucleophilic approach is employed in an S_N2 reaction with an α-functionalized aldehyde, such as 2-bromopropanal, which constitutes an indirect synthetic route (see Section 2.2).
The generation of the phenylselenolate anion can be summarized as follows:
From Diphenyl Diselenide: Reduction with NaBH₄ or LiEt₃BH. researchgate.net
From Elemental Selenium: Insertion into an organometallic species like phenyllithium. mdpi.com
Elemental selenium (Se), a stable, odorless, and relatively non-toxic solid, can be used as the selenium source, offering advantages in handling and atom economy. researchgate.netclockss.org The direct use of elemental selenium for α-selenenylation of propanal typically involves an organometallic intermediate. researchgate.net
The strategy consists of first deprotonating propanal with a strong base, such as lithium diisopropylamide (LDA), to form its lithium enolate. This enolate then reacts with elemental selenium powder in an insertion reaction. The resulting lithium selenolate intermediate is subsequently protonated during the aqueous workup to yield the final product, 2-(phenylseleno)propanal. researchgate.net This method avoids the pre-synthesis of more reactive and potentially less stable organoselenium reagents.
Indirect Synthetic Routes to 2-(Phenylseleno)propanal
Indirect methods involve the synthesis of 2-(phenylseleno)propanal from precursors other than propanal itself. These multi-step routes offer alternative pathways that can be advantageous depending on substrate availability or the need for specific stereochemistry.
Two primary indirect routes are:
Nucleophilic Substitution on α-Halopropanal: This classic S_N2 pathway involves the reaction of an α-halo aldehyde, such as 2-bromopropanal, with a nucleophilic selenium source. Sodium phenylselenolate (NaSePh), generated by the reduction of diphenyl diselenide with sodium borohydride, is an effective nucleophile for this transformation, displacing the bromide to form the C-Se bond.
Oxidation of 2-(Phenylseleno)propan-1-ol: This method involves the synthesis of the corresponding alcohol precursor, 2-(phenylseleno)propan-1-ol, which is then oxidized to the aldehyde. The precursor alcohol can be prepared via the ring-opening of propylene (B89431) oxide with a phenylselenolate nucleophile. Subsequent selective oxidation of the primary alcohol to the aldehyde using mild reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields 2-(phenylseleno)propanal. This route is particularly useful when control over chirality is desired, as enantioselective methods for the alcohol's synthesis can be employed.
Green Chemistry Approaches to 2-(Phenylseleno)propanal Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for α-selenenylation reactions. These approaches focus on using catalysts, reducing waste, and employing milder reaction conditions. dntb.gov.uaconicet.gov.ar
A notable green method for the α-phenylselenenylation of aldehydes utilizes potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as a solid-supported, heterogeneous base. dntb.gov.ua In this procedure, a mixture of propanal and diphenyl diselenide is stirred in the presence of KF/Al₂O₃ at room temperature. This method offers several advantages:
Mild Conditions: The reaction proceeds efficiently without heating.
Catalyst Reusability: The solid KF/Al₂O₃ catalyst can be recovered by simple filtration and potentially reused.
Waste Reduction: It avoids the use of stoichiometric amounts of corrosive or hazardous bases and simplifies the workup procedure, reducing solvent waste. dntb.gov.ua
Another green strategy involves the development of catalytic selenenylation reactions, where only a sub-stoichiometric amount of the selenium reagent is required. mdpi.com These methods often employ a co-oxidant to regenerate the active electrophilic selenium species from a reduced form in a catalytic cycle, thus improving atom economy and minimizing selenium waste.
| Approach | Key Feature | Advantages | Reference |
| KF/Al₂O₃ Mediation | Heterogeneous solid-supported base | Mild room temperature conditions, simple filtration workup, catalyst reusability, reduced waste. | dntb.gov.ua |
| Catalytic Selenenylation | Sub-stoichiometric use of selenium reagent | High atom economy, minimizes selenium waste, often uses a benign terminal oxidant. | mdpi.com |
Mechanistic Investigations of 2 Phenylseleno Propanal Formation and Reactivity
Detailed Reaction Pathway Elucidation in α-Phenylselenenylation
The α-phenylselenenylation of propanal to form 2-(phenylseleno)propanal is a cornerstone transformation that has been the subject of various mechanistic studies. The most common pathway involves the reaction of an enolate or enol derivative of propanal with an electrophilic selenium reagent. researchgate.netntu.edu.sglookchem.com
The process typically begins with the deprotonation of the α-carbon of propanal by a base to form a nucleophilic enolate. masterorganicchemistry.comutexas.edu The choice of base can influence the extent of enolate formation. utdallas.edu This enolate then attacks the electrophilic selenium atom of a reagent like benzeneselenenyl bromide (PhSeBr) or N-(phenylseleno)phthalimide (NPSP). researchgate.netntu.edu.sg The reaction proceeds via a nucleophilic substitution on the selenium atom, displacing the leaving group (e.g., bromide or phthalimide) to yield the α-seleno aldehyde. lookchem.com
Several methods have been developed to facilitate this transformation. One approach utilizes KF/Al2O3 to mediate the reaction between propanal and diphenyl diselenide at room temperature, offering a convenient and high-yielding protocol. researchgate.netlookchem.com Another effective system employs l-prolinamide (B555322) as an organocatalyst, which promotes the reaction with N-(phenylseleno)phthalimide in dichloromethane. acs.org Theoretical studies using density functional theory (DFT) have provided insight into this organocatalytic process, revealing that the rate-limiting step is the attack of an enamine intermediate, formed from propanal and the prolinamide catalyst, on the selenium reagent. acs.org
Alternatively, direct α-selenenylation can be achieved under neutral conditions using potassium persulfate (K2S2O8) as an oxidant with diphenyl diselenide. nih.gov This method avoids the need for strong bases or metal catalysts. nih.gov Photoinduced, metal-free α-selenylation has also been reported, suggesting a radical pathway under certain conditions. rsc.org Control experiments with radical inhibitors like TEMPO have supported the involvement of radical intermediates in these photochemical reactions. rsc.org
The general mechanism for the base-mediated α-phenylselenenylation of propanal is depicted below:
Step 1: Enolate Formation
Propanal reacts with a base to form the corresponding enolate. This is a reversible step, and the position of the equilibrium depends on the strength of the base. masterorganicchemistry.comutdallas.edu
Step 2: Nucleophilic Attack
The enolate, being a potent nucleophile, attacks the electrophilic selenium atom of the phenylselenylating agent (e.g., PhSeBr).
Step 3: Product Formation
The final product, 2-(phenylseleno)propanal, is formed along with the displaced leaving group.
The following table summarizes different reagents and conditions used for the α-phenylselenenylation of aldehydes.
| Phenylselenenylating Agent | Catalyst/Promoter | Solvent | Key Features |
| Diphenyl diselenide | KF/Al2O3 | DMF | Room temperature, high yields. researchgate.netlookchem.com |
| N-(phenylseleno)phthalimide (NPSP) | l-prolinamide | CH2Cl2 | Organocatalytic, proceeds via an enamine intermediate. acs.org |
| Diphenyl diselenide | K2S2O8 | Not specified | Neutral conditions, metal-free. nih.gov |
| Diphenyl diselenide | Pyrrolidine (organocatalyst) | THF/MeCN | Photoinduced, involves a radical mechanism. rsc.org |
| Benzeneselenenyl bromide (PhSeBr) | LDA (strong base) | THF | Traditional method involving pre-formation of the enolate. ntu.edu.sg |
Stereochemical Control Mechanisms in Synthesis
The synthesis of 2-(phenylseleno)propanal can be rendered stereoselective, allowing for the preparation of enantioenriched α-seleno aldehydes. This is particularly important as these chiral building blocks can be transformed into other valuable chiral molecules. scholaris.ca The control of stereochemistry is typically achieved through asymmetric catalysis, employing chiral catalysts to induce facial selectivity in the attack on the pro-chiral enolate or enamine intermediate. unipa.itunibo.it
Organocatalysis has emerged as a powerful tool for the asymmetric α-selenenylation of aldehydes. acs.orgthieme-connect.com For instance, the use of chiral prolinamide derivatives as catalysts in the reaction of propanal with electrophilic selenium reagents can afford 2-(phenylseleno)propanal with high enantioselectivity. thieme-connect.com The proposed mechanism involves the formation of a chiral enamine from propanal and the catalyst. This enamine intermediate then attacks the selenium reagent in a stereocontrolled manner, dictated by the steric environment of the catalyst. acs.org
Cinchona alkaloids have also been successfully employed as catalysts for the enantioselective selenenylation of lactams, demonstrating the broader applicability of organocatalysis in controlling the stereochemistry of α-selenenylation reactions. scholaris.ca Similarly, chiral imidazolidinone catalysts, developed by MacMillan and others, have been used for the asymmetric α-selenenylation of propanal. researchgate.net
The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the nature of the selenium electrophile, the solvent, and the reaction temperature. nih.govresearchgate.net For example, C2-symmetric chiral selenium electrophiles have been developed and are often more effective than their C1-symmetric counterparts in inducing high levels of stereoselectivity. nih.gov
The following table presents examples of catalyst systems used for the asymmetric α-selenenylation of aldehydes, including propanal.
| Catalyst | Selenium Reagent | Solvent | Enantiomeric Excess (ee) |
| l-Prolinamide | N,N,N-Triphenylselenylisocyanuric acid (TPSCA) | CH2Cl2 | Up to 96% ee. thieme-connect.com |
| Cinchonidine derivative | N-(phenylseleno)succinimide (NPSS) | Not specified | High enantioselectivity reported for lactams. scholaris.ca |
| Polystyrene immobilized imidazolidinone | Not specified | Not specified | Used for the α-selenenylation of propanal. researchgate.net |
| Diarylprolinol silyl (B83357) ethers | Not specified | Toluene | Low enantioselectivity (34% ee) observed for propanal under specific conditions. unibo.it |
The development of predictive models based on physical organic principles is an ongoing effort to better understand and anticipate the stereochemical outcomes of these complex reactions. rsc.org These models consider the intricate interplay of steric and electronic effects within the transition state assembly. rsc.org
Reactivity Profiles and Transformative Chemistry of 2 Phenylseleno Propanal
Electrophilic Reactivity of the Carbonyl Moiety
The carbonyl group in 2-(phenylseleno)propanal is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is fundamental to aldehydes and ketones, where the polarization of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient. byjus.com The presence of the electron-withdrawing phenylseleno group at the adjacent α-position is expected to further enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted propanal.
Nucleophilic addition reactions are a cornerstone of carbonyl chemistry. byjus.com In the case of 2-(phenylseleno)propanal, a nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the corresponding alcohol. byjus.com This process creates a new stereocenter if the nucleophile is not a hydride, and the stereochemical outcome depends on the direction of the nucleophilic attack relative to the plane of the carbonyl group. libretexts.org
Common nucleophiles that react with aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride), cyanide, and amines. byjus.com For instance, the reaction with hydrogen cyanide would produce a cyanohydrin, while reaction with primary amines would form an imine. byjus.com
Table 1: Examples of Nucleophilic Addition to 2-(Phenylseleno)propanal
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-(Phenylseleno)propan-1-ol |
| Carbon | Methylmagnesium bromide (CH₃MgBr) | 3-(Phenylseleno)butan-2-ol |
| Cyanide | Hydrogen cyanide (HCN) | 3-Hydroxy-2-(phenylseleno)butanenitrile |
These reactions highlight the utility of the aldehyde functional group in 2-(phenylseleno)propanal for constructing more complex molecular architectures.
Nucleophilic Reactivity of the α-Selenocarbonyl System
The hydrogen atom on the carbon bearing the selenium atom (the α-carbon) in 2-(phenylseleno)propanal is acidic due to the inductive effect of the adjacent carbonyl group. This allows for the formation of an enolate anion upon treatment with a suitable base. This enolate is a nucleophile and can participate in various carbon-carbon bond-forming reactions.
The formation of selenium-substituted enolates is a known process, often used as a prelude to further functionalization, such as alkylation or hydroxyalkylation. wikipedia.org The enolate of 2-(phenylseleno)propanal can react with electrophiles like alkyl halides, allowing for the introduction of an alkyl group at the α-position. This two-step sequence—deprotonation followed by reaction with an electrophile—provides a powerful method for elaborating the carbon skeleton.
Table 2: Reactions of the Enolate of 2-(Phenylseleno)propanal
| Base | Electrophile | Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 2-Methyl-2-(phenylseleno)propanal |
| Sodium hydride (NaH) | Benzyl bromide (BnBr) | 2-Benzyl-2-(phenylseleno)propanal |
The ability to function as both a carbonyl electrophile and an enolate nucleophile underscores the synthetic versatility of 2-(phenylseleno)propanal.
Radical Reactions Involving the Phenylseleno Group
Organoselenium compounds are widely utilized in free radical chemistry due to the relative weakness of the carbon-selenium bond, which can undergo homolytic cleavage upon heating or irradiation, or in the presence of a radical initiator. consensus.appwiley-vch.de The phenylseleno group in 2-(phenylseleno)propanal can be used to generate carbon-centered radicals.
For example, treatment of 2-(phenylseleno)propanal with a tin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can lead to the formation of a 2-oxopropyl radical. This radical can then be trapped by a hydrogen atom from the tin hydride to yield propanal (deselenenylation) or participate in intermolecular or intramolecular addition reactions. consensus.app The generation of acyl radicals from related phenyl selenoesters is a well-established method for forming 1,4-dicarbonyl compounds. nih.gov Similarly, radical addition reactions of compounds like 2-(phenylseleno)propanedioates to alkenes and alkynes have been reported. oup.com
These radical processes expand the synthetic utility of 2-(phenylseleno)propanal beyond ionic reaction pathways, enabling transformations such as reductions, allylations, and cyclizations. consensus.app
Sigmatropic Rearrangements in Derived Compounds
One of the most significant reactions of α-phenylseleno carbonyl compounds is the selenoxide elimination. wikipedia.orgwikiwand.com This reaction transforms the saturated α-seleno aldehyde into its α,β-unsaturated counterpart. The process involves two key steps:
Oxidation: The selenium atom of 2-(phenylseleno)propanal is oxidized to a selenoxide. Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (O₃). wikipedia.orgmdpi.com For aldehydes, care must be taken as some oxidants like hydrogen peroxide can cause over-oxidation. wikipedia.org
Syn-Elimination: The resulting selenoxide undergoes a spontaneous intramolecular syn-elimination at low temperatures (typically between -50 °C and 40 °C). wikipedia.orgwikiwand.com This pericyclic reaction involves a five-membered cyclic transition state, where the selenoxide oxygen abstracts a β-hydrogen, leading to the formation of a carbon-carbon double bond and benzeneselenenic acid (PhSeOH) as a byproduct. wikipedia.orgnih.gov
For 2-(phenylseleno)propanal, this sequence yields propenal (acrolein). This method is highly valued for its mild conditions and high efficiency in creating α,β-unsaturated carbonyl systems. wikipedia.orgwikipedia.org The reaction generally favors the formation of conjugated and trans-configured double bonds. wikipedia.org
Table 3: Conditions for Selenoxide Elimination
| Selenide (B1212193) Substrate | Oxidizing Agent | Typical Temperature | Product |
|---|---|---|---|
| 2-(Phenylseleno)propanal | m-CPBA or O₃ | -50 to 40 °C | Propenal |
| α-Phenylseleno Ketones | H₂O₂ or NaIO₄ | -50 to 40 °C | α,β-Unsaturated Ketone |
The wikipedia.orgtandfonline.com-sigmatropic rearrangement is a powerful tool for stereoselectively synthesizing allylic alcohols and amines from allylic selenides. nih.gov While 2-(phenylseleno)propanal itself does not directly undergo this rearrangement, it can be readily converted into a suitable precursor.
The process begins with the conversion of the aldehyde group of 2-(phenylseleno)propanal into an allylic selenide derivative. For example, reaction of the aldehyde with an appropriate reagent could yield a structure containing an allyl group attached to the selenium atom. Oxidation of this allylic selenide to the corresponding selenoxide triggers the wikipedia.orgtandfonline.com-sigmatropic rearrangement. nih.gov The reaction proceeds through a five-membered cyclic transition state, resulting in the formation of an allylic selenenate ester. This intermediate is then hydrolyzed to afford the final allylic alcohol product. nih.gov This rearrangement is known for its high degree of stereocontrol, allowing for the transfer of chirality. rsc.org Vanadium-catalyzed versions of this tandem oxidation/ wikipedia.orgtandfonline.com-rearrangement have also been developed. rsc.org
Cycloaddition Reactions (e.g., [2+1] Cycloadditions)
Cycloaddition reactions offer an efficient route to cyclic compounds. Derivatives of 2-(phenylseleno)propanal can participate in such transformations. While the direct cycloaddition of the aldehyde itself is less common, related organoselenium compounds have shown reactivity in various cycloaddition modes.
Specifically, [2+1] cycloadditions have been reported for selenium-containing species. For instance, the reaction of (E)-1-(phenylseleno)-2-(trimethylsilyl)ethene with vinyl ketones in the presence of a Lewis acid can produce cyclopropane (B1198618) derivatives. nih.govacs.org This suggests that a selenium ylide, which could potentially be generated from a derivative of 2-(phenylseleno)propanal, might undergo a [2+1] cycloaddition with an electron-deficient alkene to form a cyclopropane ring.
Furthermore, other types of cycloadditions involving organoselenium compounds are known. These include [2+2] cycloadditions of seleno-substituted alkenes researchgate.netrsc.org and [3+2] cycloadditions of selenoaldehydes with 1,3-dipoles like nitrones. scielo.org.mxuchicago.edu These precedents indicate that with appropriate modification, the 2-(phenylseleno)propanal scaffold could be a precursor for various cycloaddition strategies.
Applications of 2 Phenylseleno Propanal in Complex Organic Synthesis
Catalytic Applications and Organocatalysis
The synthesis of chiral α-seleno aldehydes, such as 2-(phenylseleno)propanal, is a key area where organocatalysis has demonstrated significant utility. researchgate.netnih.gov The primary approach involves the asymmetric α-selenenylation of aldehydes, a reaction that establishes a new carbon-selenium bond at a stereogenic center. mdpi.com This transformation is often catalyzed by chiral secondary amines, such as proline and its derivatives, which operate via an enamine activation mechanism. researchgate.netnih.gov
In this strategy, the catalyst reacts with propanal to form a chiral enamine intermediate. This enamine then nucleophilically attacks an electrophilic selenium source, most commonly N-(phenylseleno)phthalimide (NPSP), from a sterically preferred face. researchgate.netmdpi.com Subsequent hydrolysis releases the chiral α-seleno aldehyde and regenerates the catalyst, completing the catalytic cycle. This method provides efficient access to enantiomerically enriched 2-(phenylseleno)propanal with high stereocontrol. researchgate.net For instance, the use of L-prolinamide (B555322) as a catalyst in the reaction between propanal and NPSP affords 2-(phenylseleno)propanal in good yield and high enantiomeric excess (ee). google.comgoogle.com
These chiral α-seleno aldehydes are valuable building blocks because the phenylseleno group can be further manipulated or removed, making them versatile intermediates in the synthesis of other chiral molecules like amino acids and diols. researchgate.net
Table 1: Organocatalytic Asymmetric α-Selenenylation of Propanal This table presents examples of catalysts used in the asymmetric α-selenenylation of propanal to produce 2-(phenylseleno)propanal, highlighting the efficiency and stereoselectivity of the reactions.
| Catalyst | Electrophilic Se Source | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| L-Prolinamide | N-(Phenylseleno)phthalimide | CH₂Cl₂ | 81 | 97 | google.comgoogle.com |
| (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | N-(Phenylseleno)phthalimide | Toluene | High | 95 | wiley-vch.de |
| Diphenylprolinol silyl (B83357) ether | N-(Phenylseleno)phthalimide | CH₂Cl₂ | High | >99 | researchgate.net |
Asymmetric Synthetic Strategies
The presence of the phenylseleno group at the α-position of an aldehyde significantly influences the outcome of subsequent bond-forming reactions, enabling high levels of diastereoselectivity. This is particularly evident in aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. organic-chemistry.org While aldol reactions of lithium enolates derived from α-seleno carbonyl compounds often show low stereoselectivity, the use of titanium enolates in the presence of Lewis acids like titanium tetrachloride (TiCl₄) can lead to excellent stereocontrol. tandfonline.com
In these reactions, the α-phenylseleno aldehyde can act as the electrophilic partner. More commonly, related α-phenylseleno esters or ketones are deprotonated to form a titanium enolate, which then reacts with an aldehyde. tandfonline.comtandfonline.com The coordination of the Lewis acid to the carbonyl oxygen atoms of both the enolate and the aldehyde electrophile creates a rigid, chair-like transition state. The bulky phenylseleno group typically occupies an equatorial position to minimize steric strain, which directs the facial attack of the enolate onto the aldehyde, leading to a strong preference for one diastereomer (typically the syn-aldol product). tandfonline.comtandfonline.com The addition of phosphine (B1218219) oxides can further enhance this selectivity. tandfonline.com
Furthermore, radical reactions involving α-phenylseleno compounds can be controlled by Lewis acids. For example, the radical allylation of α-phenylseleno-β-alkoxy esters in the presence of MgBr₂·OEt₂ proceeds with excellent anti-selectivity due to the formation of a rigid chelate intermediate. cdnsciencepub.com Such chelation-controlled strategies are powerful tools for achieving high diastereoselectivity in acyclic systems. cdnsciencepub.com
Table 2: Diastereoselective Aldol Reaction of α-Phenylseleno Esters This table shows the effect of additives on the diastereoselectivity of the TiCl₄-mediated aldol reaction between methyl 2-(phenylseleno)acetate and benzaldehyde.
| Reactants | Conditions | Additive | Yield (%) | syn:anti Ratio | Reference |
|---|---|---|---|---|---|
| Methyl 2-(phenylseleno)acetate + Benzaldehyde | TiCl₄, i-Pr₂NEt, -78 °C | None | 96 | 80:20 | tandfonline.com |
| Methyl 2-(phenylseleno)acetate + Benzaldehyde | TiCl₄, i-Pr₂NEt, -78 °C | Triphenylphosphine | 91 | 95:5 | tandfonline.com |
| Methyl 2-(phenylseleno)acetate + Benzaldehyde | TiCl₄, i-Pr₂NEt, -78 °C | Triphenylphosphine oxide | 95 | 97:3 | tandfonline.com |
α-Phenylseleno-alkyllithium compounds are reactive intermediates that can be generated from selenoacetals via selenium-lithium exchange. researchgate.net A key characteristic of these organolithium species is their configurational lability; the chiral center bearing the lithium atom can undergo rapid epimerization, especially at temperatures like -78 °C. researchgate.net However, this rapid equilibration can be harnessed for enantioselective synthesis. rsc.org
The strategy involves the dynamic kinetic resolution of the equilibrating α-phenylseleno-alkyllithium intermediates. By adding a chiral ligand, such as a chiral diamine, two diastereomeric complexes are formed in a thermodynamic equilibrium. researchgate.netrsc.org If the subsequent reaction with an electrophile (e.g., an aldehyde) is faster than the equilibration between the diastereomeric complexes, the enantiomeric excess (e.e.) of the product will reflect the diastereomeric ratio of these intermediates. rsc.org
Studies have shown that at very low temperatures (e.g., -125 °C), these α-phenylseleno-alkyllithium compounds can be configurationally stable on the timescale of their addition to aldehydes. researchgate.netresearchgate.net This allows for kinetic resolution, where one enantiomer of the organolithium compound reacts faster with a chiral aldehyde, providing a pathway to enantiomerically enriched products. researchgate.net
A powerful and widely used strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. numberanalytics.com After the reaction, the auxiliary can be cleaved and recovered. tcichemicals.com
Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, an N-acyl oxazolidinone can be converted into its boron enolate, which then reacts with an aldehyde like 2-(phenylseleno)propanal in an aldol addition. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. rsc.org This process, which proceeds through a well-defined transition state, allows for the highly diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds. rsc.org
This methodology can be applied to construct complex molecules with multiple stereocenters. The predictable stereochemical control offered by chiral auxiliaries makes them invaluable tools in the total synthesis of natural products. wikipedia.org
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis This table lists several widely used chiral auxiliaries and their typical applications in controlling stereochemistry.
| Chiral Auxiliary | Key Application(s) | Reference |
|---|---|---|
| Evans' Oxazolidinones | Aldol additions, Alkylations, Michael additions | wikipedia.org |
| Oppolzer's Camphorsultam | Aldol additions, Michael additions, Diels-Alder reactions | wikipedia.org |
| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation to form chiral acids, ketones, and alcohols | harvard.edu |
| (S)- and (R)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) | Asymmetric alkylation of aldehydes and ketones | wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions, Diels-Alder reactions | wikipedia.org |
Carbon-Carbon Bond Formation Methodologies
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for synthesizing alkenes from carbonyl compounds. mdpi.comorganic-chemistry.org 2-(Phenylseleno)propanal serves as a valuable substrate in a powerful two-step sequence that utilizes these olefination reactions followed by a sigmatropic rearrangement. mdpi.comresearchgate.net
In the first step, 2-(phenylseleno)propanal reacts with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) to produce an allylic selenide (B1212193). researchgate.net For example, reaction with an ester-stabilized ylide like (carboethoxymethylene)triphenylphosphorane yields an α-phenylseleno-β,γ-unsaturated ester. mdpi.com
Table 4: Transformation via Wittig Reaction and wikipedia.orgnih.gov-Sigmatropic Rearrangement This table outlines the two-step conversion of an α-seleno aldehyde into an α-hydroxy unsaturated ester, a key application of 2-(phenylseleno)propanal.
| Step | Reaction | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|
| 1 | Wittig/HWE Reaction | Allylic Selenide | C=C bond formation | mdpi.comresearchgate.net |
| 2 | Oxidation & wikipedia.orgnih.gov-Sigmatropic Rearrangement | Allylic Alcohol | Forms α-hydroxy ester; highly stereoselective | mdpi.com |
Functional Group Interconversions Derived from 2-(Phenylseleno)propanal
The synthetic utility of 2-(phenylseleno)propanal is significantly enhanced by the array of functional group interconversions it can undergo. These transformations can target either the aldehyde group or the phenylseleno moiety, providing access to a diverse range of valuable synthetic intermediates.
A primary interconversion involves the oxidation of the selenium atom followed by elimination. The selenide is first oxidized to a selenoxide using common oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The resulting selenoxide intermediate readily undergoes a syn-elimination reaction, even at low temperatures (between -50 and 40 °C), to extrude a selenenic acid and form a carbon-carbon double bond. wikipedia.orgnih.gov This sequence, when applied to 2-(phenylseleno)propanal, yields acrolein (propenal), a fundamental α,β-unsaturated aldehyde. This selenoxide elimination is a general and powerful method for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.orgorganicchemistrydata.orgualberta.ca
The aldehyde functional group itself can be readily transformed. Standard oxidation conditions, for instance, convert the aldehyde into a carboxylic acid, yielding 2-(phenylseleno)propanoic acid. scholaris.ca This chiral acid has been utilized as a resolving agent to determine the enantiomeric excess of chiral alcohols and amines. scholaris.ca Conversely, reduction of the aldehyde, typically with a hydride reagent such as sodium borohydride (B1222165), affords the corresponding primary alcohol, 2-(phenylseleno)propan-1-ol. These interconversions allow the carbon skeleton of 2-(phenylseleno)propanal to be incorporated into a wider variety of target molecules.
Table 2: Key Functional Group Interconversions of 2-(Phenylseleno)propanal
| Starting Material | Reagents/Conditions | Product | Transformation Type | Ref. |
| 2-(Phenylseleno)propanal | 1. Oxidation (e.g., H₂O₂, m-CPBA) 2. syn-Elimination | Propenal (Acrolein) | Selenoxide Elimination | wikipedia.orgnih.gov |
| 2-(Phenylseleno)propanal | Oxidation (e.g., Jones reagent, PCC) | 2-(Phenylseleno)propanoic acid | Aldehyde Oxidation | scholaris.ca |
| 2-(Phenylseleno)propanal | Reduction (e.g., NaBH₄) | 2-(Phenylseleno)propan-1-ol | Aldehyde Reduction | - |
Strategic Intermediacy in Natural Product Total Synthesis
The unique combination of reactivity offered by 2-(phenylseleno)propanal makes it a strategic intermediate in the synthesis of complex molecules, including natural products. Its ability to participate in stereoselective bond-forming reactions while retaining a functional group handle (the phenylseleno group) for subsequent manipulations is a key asset.
A clear demonstration of its strategic value is found in the synthesis of carbohydrate derivatives. The dihydropyranone product formed from the boron trifluoride-catalyzed cyclocondensation of 2-(phenylseleno)propanal and 1-(α-furyl)-1-methoxy-3-[(trimethylsilyl)oxy]-4-(benzoyloxy)-1,3-butadiene serves as a key precursor in a synthetic route to (±)-3-deoxy-D-glucose. researchgate.net In this context, 2-(phenylseleno)propanal acts as a three-carbon building block that establishes a part of the carbohydrate backbone and introduces the necessary stereochemistry. The phenylseleno group in the resulting intermediate can then be removed or transformed in later steps to complete the synthesis of the target natural product derivative. researchgate.net This approach highlights how a relatively simple organoselenium compound can be leveraged to construct complex and stereochemically rich natural product structures.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 77Se NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "Propanal, 2-(phenylseleno)-". While standard 1H and 13C NMR provide the carbon-hydrogen framework, 77Se NMR offers direct insight into the electronic environment of the selenium atom.
77Se NMR spectroscopy is particularly sensitive to the chemical environment around the selenium nucleus, with chemical shifts spanning a very wide range (approximately -500 to 2200 ppm). netlify.appacs.org For aryl alkyl selenides, the 77Se chemical shift is influenced by the nature of the substituents on both the phenyl ring and the alkyl chain. The aldehyde group at the α-position in "Propanal, 2-(phenylseleno)-" is expected to have a significant electronic influence. Based on data for similar aryl alkyl selenide (B1212193) compounds, the 77Se chemical shift for "Propanal, 2-(phenylseleno)-" is predicted to fall within the typical range for this class of compounds. netlify.appresearchgate.net Electron-withdrawing groups generally cause a downfield shift (deshielding) of the selenium resonance.
In addition to the chemical shift, coupling constants between 77Se and adjacent 1H or 13C nuclei (nJSe-H and nJSe-C) provide valuable structural information. huji.ac.il For instance, the two-bond coupling (2JSe-H) to the proton on the second carbon of the propanal chain would definitively confirm the connectivity.
The expected 1H and 13C NMR spectra would show characteristic signals for the propanal and phenylseleno moieties. The aldehyde proton would appear as a distinct downfield signal in the 1H NMR spectrum. docbrown.info The carbon of the aldehyde group would similarly have a characteristic downfield resonance in the 13C NMR spectrum. docbrown.info
Table 1: Predicted NMR Spectroscopic Data for Propanal, 2-(phenylseleno)-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| 1H (CHO) | 9.5 - 10.0 | Doublet of quartets | 3JHH ≈ 1-3 Hz, 3JHH ≈ 2-4 Hz |
| 1H (CH-Se) | 3.8 - 4.5 | Quartet of doublets | 3JHH ≈ 7 Hz, 3JHH ≈ 1-3 Hz |
| 1H (CH3) | 1.4 - 1.8 | Doublet | 3JHH ≈ 7 Hz |
| 1H (Aromatic) | 7.2 - 7.8 | Multiplets | - |
| 13C (CHO) | 195 - 205 | Singlet | - |
| 13C (CH-Se) | 45 - 60 | Singlet | 1JSe-C ≈ 60-80 Hz |
| 13C (CH3) | 15 - 25 | Singlet | 2JSe-C ≈ 5-10 Hz |
| 13C (Aromatic) | 125 - 140 | Singlets | - |
| 77Se | 350 - 450 | Multiplet | 2JSe-H, 3JSe-H |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For "Propanal, 2-(phenylseleno)-", which is a chiral molecule, X-ray crystallography of a single, enantiomerically pure crystal would definitively establish its absolute stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wiredchemist.com This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net For organoselenium compounds, the selenium atom's strong scattering of X-rays can be advantageous in solving the phase problem, a critical step in structure determination. youtube.com
A crystallographic study of "Propanal, 2-(phenylseleno)-" would reveal the conformation of the molecule in the crystal lattice, including the torsion angles between the phenyl group, the selenium atom, and the propanal backbone. It would also detail any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.
Table 2: Hypothetical Crystallographic Data for Propanal, 2-(phenylseleno)-
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P21 |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (Å3) | 512 |
| Z | 2 |
| Density (calculated) (g/cm3) | 1.45 |
| R-factor | < 0.05 |
Mass Spectrometry for Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of "Propanal, 2-(phenylseleno)-".
Beyond molecular weight determination, MS is a powerful tool for structural elucidation through the analysis of fragmentation patterns. In the mass spectrum of "Propanal, 2-(phenylseleno)-", characteristic fragmentation pathways would be expected. One such pathway is alpha-cleavage, which is common for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group. Another likely fragmentation would be the cleavage of the carbon-selenium bond, leading to fragments corresponding to the phenylselenyl cation or radical and the propanal fragment. The isotopic pattern of selenium, with several naturally occurring isotopes (most abundantly 80Se, 78Se, and 77Se), would produce a characteristic cluster of peaks for any selenium-containing fragment, aiding in its identification.
Mass spectrometry can also be instrumental in confirming reaction mechanisms. For instance, by using isotopically labeled starting materials (e.g., with deuterium (B1214612) or 13C), the fate of specific atoms during a reaction can be traced. If "Propanal, 2-(phenylseleno)-" were an intermediate in a reaction, its formation and subsequent transformation could be monitored by MS, and the fragmentation patterns of the intermediates and products would provide evidence for the proposed mechanistic pathway.
Table 3: Expected Key Mass Spectrometry Fragments for Propanal, 2-(phenylseleno)-
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 214 (for 80Se) | [M]+• | Molecular ion |
| 185 (for 80Se) | [M - CHO]+ | Alpha-cleavage |
| 157 | [C6H5Se]+ | C-C bond cleavage |
| 77 | [C6H5]+ | Cleavage of Se-phenyl bond |
| 57 | [C3H5O]+ | C-Se bond cleavage |
Future Perspectives and Emerging Research Directions in α Phenylseleno Aldehyde Chemistry
Development of Novel Catalytic Systems
The development of innovative catalytic systems is a cornerstone of modern organic synthesis, and its application to reactions involving α-phenylseleno aldehydes holds immense promise. While traditional methods have often relied on stoichiometric reagents, the shift towards catalytic approaches is crucial for improving efficiency and reducing waste.
Future research will likely focus on:
Asymmetric Catalysis: A significant frontier is the development of chiral catalysts to achieve enantioselective transformations. While not extensively documented specifically for "Propanal, 2-(phenylseleno)-", the principles of asymmetric organocatalysis and transition-metal catalysis are applicable. For instance, chiral amine catalysts, such as those derived from proline, could be employed to generate chiral enamines from α-phenylseleno aldehydes, enabling stereocontrolled additions to electrophiles.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a green and powerful tool for generating radical intermediates under mild conditions. This approach could be harnessed for novel C-C and C-heteroatom bond formations starting from "Propanal, 2-(phenylseleno)-".
Dual Catalysis: The combination of two different catalytic cycles in a single pot, such as photoredox catalysis with organocatalysis or transition-metal catalysis, can enable transformations that are not feasible with a single catalyst. This synergistic approach could unlock new reaction pathways for α-phenylseleno aldehydes.
A notable example in the broader context of α-selenenylation of aldehydes involves the use of Jørgensen's catalyst in the presence of p-nitrobenzoic acid for the reaction of N-(phenylseleno)phthalimide with propanal. researchgate.net This highlights the potential for organocatalysis to play a significant role in the functionalization of aldehydes with selenium reagents.
Expansion of Substrate Scope and Reaction Diversity
Expanding the range of substrates and the variety of reactions is a continuous goal in synthetic chemistry. For "Propanal, 2-(phenylseleno)-", this involves exploring its reactivity with a wider array of coupling partners and developing new transformations.
Key areas for expansion include:
Cross-Coupling Reactions: While the primary utility of α-phenylseleno carbonyl compounds has been in selenoxide elimination to form α,β-unsaturated systems, their use in cross-coupling reactions is an area ripe for exploration. The development of catalytic systems that can activate the C-Se bond for coupling with organometallic reagents or other partners would significantly broaden the synthetic utility of "Propanal, 2-(phenylseleno)-".
Reactions with Nucleophiles: Investigating the reactions of "Propanal, 2-(phenylseleno)-" with a diverse range of soft and hard nucleophiles will continue to be a focus. This includes aldol-type reactions, Michael additions, and reactions with organometallic reagents. The interplay between the aldehyde functionality and the α-phenylseleno group can lead to unique reactivity and selectivity patterns.
Cycloaddition Reactions: The aldehyde functionality in "Propanal, 2-(phenylseleno)-" can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to construct complex cyclic architectures. The phenylseleno group can influence the stereoselectivity of these reactions and serve as a handle for further transformations.
The generality of new synthetic methods is often demonstrated by testing a variety of substrates to understand the electronic and steric limitations of the reaction. nih.gov Future work on "Propanal, 2-(phenylseleno)-" will need to systematically explore its reactivity with substrates bearing different functional groups to establish the robustness and applicability of new methodologies.
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. tcichemicals.com Integrating "Propanal, 2-(phenylseleno)-" into MCRs is a promising strategy for the rapid construction of molecular complexity.
Potential MCRs involving "Propanal, 2-(phenylseleno)-" could include:
Passerini and Ugi Reactions: The aldehyde group of "Propanal, 2-(phenylseleno)-" is a suitable component for isocyanide-based MCRs like the Passerini and Ugi reactions. This would allow for the direct incorporation of the α-phenylseleno moiety into peptide-like structures and other complex molecules. A related example is the use of propanal in a Ugi four-component reaction to achieve selenium-based peptoid conjugates. nih.gov
Mannich-type Reactions: A three-component Mannich reaction involving "Propanal, 2-(phenylseleno)-", an amine, and a suitable carbonyl compound could provide access to β-amino carbonyl compounds bearing an α-phenylseleno group.
Hantzsch Dihydropyridine Synthesis: While typically employing simple aldehydes, the inclusion of "Propanal, 2-(phenylseleno)-" in the Hantzsch reaction could lead to the synthesis of novel dihydropyridine derivatives with potential applications in medicinal chemistry. tcichemicals.com
The development of novel MCRs is a continuous effort in organic synthesis, and the unique combination of functional groups in "Propanal, 2-(phenylseleno)-" makes it an attractive building block for the discovery of new and powerful synthetic transformations. nih.govencyclopedia.pub
Sustainable and Atom-Economic Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the chemistry of "Propanal, 2-(phenylseleno)-", this translates to the development of more sustainable and atom-economic methods for its synthesis and subsequent reactions.
Key aspects of this trend include:
Catalytic C-H Selenenylation: Direct selenenylation of the α-C-H bond of propanal using a catalytic amount of a selenium reagent and a green oxidant would be a highly atom-economic approach to its synthesis, avoiding the use of pre-functionalized substrates.
Solvent-Free and Aqueous Reactions: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water is a major goal of green chemistry. The Knoevenagel condensation of phenylselenoacetonitrile with aldehydes under solvent-free conditions is an example of a clean and atom-economic synthesis of related α-phenylseleno compounds. researchgate.netscielo.br
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. researchgate.net Future synthetic methods involving "Propanal, 2-(phenylseleno)-" will be designed to maximize atom economy by favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.
By embracing these principles, the future of α-phenylseleno aldehyde chemistry will not only lead to the discovery of novel and efficient synthetic methods but also contribute to the broader goal of a more sustainable chemical enterprise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
